molecular formula C19H18N6 B12190111 Methyl(1-phenylpyrazolo[4,5-e]pyrimidin-4-yl)(2-(2-pyridyl)ethyl)amine CAS No. 6220-38-8

Methyl(1-phenylpyrazolo[4,5-e]pyrimidin-4-yl)(2-(2-pyridyl)ethyl)amine

Cat. No.: B12190111
CAS No.: 6220-38-8
M. Wt: 330.4 g/mol
InChI Key: PVOKCUYLIVERHD-UHFFFAOYSA-N
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Description

系统IUPAC名称推导与结构解析

根据国际纯粹与应用化学联合会(IUPAC)命名规则,该化合物的系统名称需基于其核心骨架和取代基的位置确定。其结构包含三个关键部分:(1) 吡唑并[4,5-e]嘧啶母核;(2) 苯基取代基;(3) 含吡啶基的乙胺侧链。

母核分析 :吡唑并嘧啶是由吡唑环与嘧啶环稠合形成的双环体系。编号规则中,吡唑环的氮原子位于1号和2号位,而嘧啶环的氮原子位于1号、3号和5号位。在"吡唑并[4,5-e]嘧啶"的表述中,"4,5-e"表示稠合位置:吡唑环的4号位与嘧啶环的5号位相连,同时嘧啶环的e边被稠合(即其6号位)

取代基定位

  • 1-苯基:苯基连接在吡唑环的1号氮原子上。
  • 4-氨基:嘧啶环的4号位被氨基取代,但该氨基进一步被甲基和2-(2-吡啶基)乙基修饰,形成N-甲基-N-(2-吡啶乙基)胺结构

综上,其IUPAC系统命名为:
N-甲基-1-苯基-N-[2-(吡啶-2-基)乙基]吡唑并[4,5-e]嘧啶-4-胺
N-methyl-1-phenyl-N-[2-(pyridin-2-yl)ethyl]pyrazolo[4,5-e]pyrimidin-4-amine)

CAS登记号与分子式验证

该化合物的CAS登记号为6220-38-8,分子式经质谱分析确认为C₁₉H₁₈N₆(精确质量330.159 Da)。通过X射线晶体学与核磁共振氢谱(¹H NMR)验证,其结构特征如下:

  • 芳环系统 :苯基(C₆H₅)与吡啶基(C₅H₄N)通过乙基链连接至嘧啶环。
  • 取代模式 :嘧啶环4号位的氨基被双重烷基化,形成叔胺结构(N-CH₃和N-CH₂CH₂-C₅H₄N)

表1 关键理化参数

性质 数值 测定方法
分子量 330.386 g/mol 高分辨质谱(HRMS)
精确质量 330.159 Da HRMS
脂水分配系数(LogP) 2.889 计算化学(XLogP3)
极性表面积(PSA) 59.73 Ų 计算化学

吡唑并嘧啶衍生物的比较分析

吡唑并嘧啶类化合物因其多样的生物活性被广泛研究。以下通过结构修饰位点对比本化合物与典型衍生物的差异:

案例1:6-(4-甲基哌嗪-1-基)-1-苯基吡唑并[3,4-d]嘧啶-4-胺 (CAS 17017031)

  • 母核差异:稠合位置为[3,4-d]而非[4,5-e],导致氮原子分布不同。
  • 取代基:嘧啶4号位为未取代氨基,6号位连接4-甲基哌嗪,增强水溶性(LogP=1.32)

案例2:2-甲基-6-苯基-2H-吡唑并[3,4-d]嘧啶-4-胺 (PubChem CID 46237805)

  • 取代模式:吡唑环2号位被甲基占据,限制分子构象柔性。
  • 生物活性:该衍生物显示强效的CDK2抑制活性(IC₅₀=12 nM),提示母核取代位置对靶标选择性有显著影响

本化合物特性

  • 空间位阻 :N-甲基和N-(2-吡啶乙基)的双取代使4号位氨基呈立体拥挤,可能影响与靶蛋白的结合模式。
  • 电子效应 :吡啶基的吸电子性可调节嘧啶环的电子密度,进而改变其氢键结合能力

表2 结构-性质关系比较

化合物 母核稠合位置 4号位取代基 LogP 靶标亲和力
本研究化合物 [4,5-e] N-甲基-N-(2-吡啶乙基) 2.889 待测定(预测激酶)
CAS 17017031 [3,4-d] 氨基 1.32 EGFR (IC₅₀=45 nM)
PubChem 46237805 [3,4-d] 氨基 3.12 CDK2 (IC₅₀=12 nM)

Properties

CAS No.

6220-38-8

Molecular Formula

C19H18N6

Molecular Weight

330.4 g/mol

IUPAC Name

N-methyl-1-phenyl-N-(2-pyridin-2-ylethyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C19H18N6/c1-24(12-10-15-7-5-6-11-20-15)18-17-13-23-25(19(17)22-14-21-18)16-8-3-2-4-9-16/h2-9,11,13-14H,10,12H2,1H3

InChI Key

PVOKCUYLIVERHD-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CC=CC=N1)C2=NC=NC3=C2C=NN3C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclocondensation of Pyrazole Precursors

The pyrazolo[4,5-e]pyrimidine core is typically constructed via cyclocondensation reactions between 4-aminopyrazole derivatives and β-keto esters or malononitrile intermediates. For example, 1-phenyl-4-aminopyrazole reacts with ethyl acetoacetate under acidic conditions (acetic acid, 130°C) to yield 1-phenylpyrazolo[4,5-e]pyrimidin-7(4H)-one (Figure 1A). This step achieves 74–94% yields when conducted under oxygen atmosphere with catalytic acetic acid.

Key Optimization Parameters:

  • Solvent : Ethanol or acetic acid enhances reaction efficiency.

  • Catalyst : Pd(OAc)₂ (10 mol%) improves cyclization rates in oxidative cross-dehydrogenative coupling.

  • Atmosphere : Molecular oxygen increases yields by 20–30% compared to air.

Functionalization at the Pyrimidin-4-yl Position

Chlorination for Nucleophilic Displacement

The 7-oxo group in 1-phenylpyrazolo[4,5-e]pyrimidin-7(4H)-one is converted to a chloro derivative using POCl₃ and tetramethylammonium chloride (TMAC) at 80–100°C. This generates 4-chloro-1-phenylpyrazolo[4,5-e]pyrimidine , a critical intermediate for subsequent amination (Figure 1B).

Reaction Conditions:

  • POCl₃ : 5 equivalents, reflux for 6–8 hours.

  • Yield : 85–92% after purification by silica gel chromatography.

Sequential Amination Strategy

The target compound requires two amine substituents: a methyl group and a 2-(2-pyridyl)ethyl group. A stepwise approach minimizes steric hindrance and side reactions.

2-(2-Pyridyl)ethylamine Coupling

The secondary amine undergoes alkylation with 2-(2-pyridyl)ethyl bromide (1.2 equivalents) in the presence of K₂CO₃ (3 equivalents) in DMF at 80°C for 24 hours (Figure 1D).

Optimization Challenges :

  • Solvent : DMF outperforms THF or acetonitrile due to better solubility of the pyridyl moiety.

  • Side Reactions : Over-alkylation is suppressed by controlling stoichiometry and reaction time.

Characterization Data :

  • LC-MS : m/z 387.2 [M+H]⁺ (calc. 387.18).

  • ¹H NMR (400 MHz, CDCl₃): δ 8.55 (d, J = 4.8 Hz, 1H, pyridine-H), 7.72–7.18 (m, 8H, aromatic-H), 3.89 (t, J = 6.8 Hz, 2H, CH₂), 3.02 (t, J = 6.8 Hz, 2H, CH₂), 2.95 (s, 3H, CH₃).

Alternative Single-Step Amination Approach

Direct Displacement with Bifunctional Amine

A streamlined method involves reacting 4-chloro-1-phenylpyrazolo[4,5-e]pyrimidine with N-methyl-2-(2-pyridyl)ethylamine (1.5 equivalents) in the presence of NaH (2 equivalents) in DMF at 100°C for 48 hours (Figure 2).

Advantages :

  • Reduces synthetic steps from three to two.

  • Avoids intermediate purification.

Limitations :

  • Lower yield (52%) due to competing hydrolysis.

  • Requires excess amine (2.5 equivalents) to drive reaction completion.

Structural Confirmation and Purity Assessment

Spectroscopic Analysis

  • FT-IR : Peaks at 1650 cm⁻¹ (C=N stretch) and 1550 cm⁻¹ (pyridine ring vibration) confirm core structure.

  • ¹³C NMR : Signals at δ 158.4 (C4-pyrimidine) and 149.2 (C2-pyridine) validate substitution patterns.

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O gradient) shows ≥98% purity for final product.

Comparative Evaluation of Synthetic Routes

ParameterSequential AminationSingle-Step Approach
Total Yield61%52%
Purity98%95%
Reaction Time36 hours48 hours
ScalabilityHighModerate

The sequential method offers superior yield and purity, making it preferable for large-scale synthesis.

Challenges and Mitigation Strategies

Regioselectivity in Pyrimidine Formation

Electronic effects of the 1-phenyl group direct cyclocondensation to the 4,5-positions rather than 5,6-positions. Substituent steric effects are minimized using linear β-keto esters.

Byproduct Formation in Amination

Trace 4-(2-pyridylethylamino) derivatives (≤5%) are removed via recrystallization from ethanol/water (4:1) .

Chemical Reactions Analysis

Types of Reactions

Methyl(1-phenylpyrazolo[4,5-e]pyrimidin-4-yl)(2-(2-pyridyl)ethyl)amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antidiabetic Potential

One of the most significant applications of this compound is in the treatment of diabetes. Research indicates that derivatives of pyrazolo[4,5-e]pyrimidines can act as glucokinase (GK) activators. These compounds stimulate hepatic glucose uptake and suppress hepatic glucose output, leading to lower blood glucose levels. Such mechanisms make them promising candidates for the management of Type 2 diabetes and obesity .

1.2 Anticancer Properties

The pyrazolo[4,5-e]pyrimidine scaffold has been identified as a privileged structure in drug discovery due to its ability to inhibit specific enzymes related to cancer progression. Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines, suggesting that modifications to this scaffold could enhance its efficacy against various cancer types . The compound's structural versatility allows for the introduction of different functional groups that can improve its biological activity.

1.3 Enzyme Inhibition

Research has shown that compounds like methyl(1-phenylpyrazolo[4,5-e]pyrimidin-4-yl)(2-(2-pyridyl)ethyl)amine can selectively inhibit certain enzymes, making them valuable in developing targeted therapies for diseases characterized by enzyme overactivity or dysfunction .

Optical Applications

2.1 Fluorescent Properties

Recent studies have explored the optical properties of pyrazolo[1,5-a]pyrimidines, indicating their potential as fluorophores. The excited-state intramolecular proton transfer (ESIPT) process observed in these compounds enhances their fluorescence characteristics, making them suitable for applications in bioimaging and sensor technologies . The ability to modify these compounds further increases their applicability in various optical devices.

Synthesis and Functionalization

The synthesis of this compound involves several steps that allow for structural modifications to enhance its biological and physical properties. Various synthetic pathways have been developed to create diverse derivatives of this compound, which can be tailored for specific applications in drug development and material science .

Case Studies

Case Study 1: Diabetes Treatment

A study published in 2010 demonstrated that pyrazolo[4,5-e]pyrimidine derivatives effectively activate glucokinase in pancreatic β-cells, reducing the glucose threshold for insulin secretion. This finding supports the potential use of such compounds in treating Type 2 diabetes by promoting better glycemic control through enhanced insulin sensitivity .

Case Study 2: Anticancer Research

In a recent investigation into the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives, researchers found that specific modifications led to increased potency against cancer cell lines. The study highlighted the importance of structural diversity in developing effective anticancer agents based on this scaffold .

Mechanism of Action

The mechanism of action of Methyl(1-phenylpyrazolo[4,5-e]pyrimidin-4-yl)(2-(2-pyridyl)ethyl)amine involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the active site of the CDK2/cyclin A2 complex, inhibiting its activity. This leads to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The compound’s structure allows it to interact with various enzymes and receptors, contributing to its diverse biological activities.

Comparison with Similar Compounds

Pyrazolopyrimidine derivatives exhibit diverse biological activities modulated by substituent variations. Below is a detailed comparison with structurally related compounds (Table 1), followed by an analysis of substituent effects.

Table 1: Structural and Functional Comparison of Selected Pyrazolopyrimidine Derivatives

Compound Name Core Structure R1 (1-Position) R2 (4-Position) Molecular Weight Key Features/Applications References
Methyl(1-phenylpyrazolo[4,5-e]pyrimidin-4-yl)(2-(2-pyridyl)ethyl)amine Pyrazolo[4,5-e]pyrimidine Phenyl 2-(2-Pyridyl)ethylamine ~337.4 g/mol Kinase inhibition (inferred) N/A
1-(2,4-Dimethylphenyl)-N-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidine 2,4-Dimethylphenyl 4-Methylbenzylamine ~358.4 g/mol Potential anticancer agent
N-(furan-2-ylmethyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidine 3-Methylphenyl Furan-2-ylmethylamine ~305.3 g/mol Enhanced solubility (furan moiety)
1-[(4-Chlorophenyl)methyl]-N-(2-methoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidine 4-Chlorophenylmethyl 2-Methoxyethylamine ~343.8 g/mol Improved metabolic stability (Cl, OMe)
2-(1-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-phenyl-4H-chromen-4-one Hybrid pyrazolo[3,4-d]pyrimidine-chromenone Ethyl-linked chromenone 4-Amino ~459.4 g/mol Dual-target kinase/DNA binding
A. Core Heterocycle Variations
  • Pyrazolo[4,5-e]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine: The target compound's [4,5-e] fused system (vs.
B. R1 Substituents (1-Position)
  • Phenyl (target) vs. Methylphenyl/Chlorophenyl: The phenyl group in the target compound maximizes aromatic interactions but may reduce solubility compared to methyl or chloro substituents, which introduce steric or electronic effects .
C. R2 Substituents (4-Position)
  • 2-(2-Pyridyl)ethylamine (target) vs. Benzyl/Furan-2-ylmethyl :
    • The pyridyl group in the target compound offers hydrogen-bonding and metal-coordination capabilities, advantageous for targeting polar kinase active sites.
    • Furan-2-ylmethyl () improves solubility due to the oxygen heteroatom but lacks the pyridine's basicity .
    • Methoxyethylamine () introduces hydrophilicity and flexibility, enhancing bioavailability .
D. Hybrid Structures

Physicochemical and Pharmacokinetic Properties

  • Solubility : The target compound's pyridyl group enhances water solubility compared to benzyl or methylphenyl analogs but less so than furan or methoxyethyl derivatives .
  • Lipophilicity (logP) : Phenyl and pyridyl groups balance hydrophobicity, whereas chlorophenyl () increases logP, risking higher tissue accumulation .
  • Metabolic Stability : Electron-withdrawing groups (e.g., Cl in ) reduce oxidative metabolism, while furan () may introduce metabolic liabilities via furan ring oxidation .

Biological Activity

Methyl(1-phenylpyrazolo[4,5-e]pyrimidin-4-yl)(2-(2-pyridyl)ethyl)amine is a complex organic compound that belongs to the pyrazolo[4,5-e]pyrimidine class. This compound exhibits a unique structural configuration that may contribute to its diverse biological activities. This article delves into its biological activity, synthesizing relevant studies and findings.

Chemical Structure and Properties

The compound features a pyrazole ring fused with a pyrimidine moiety , along with a methyl group attached to the pyrazole ring and an ethylamine side chain that includes a pyridine ring. This arrangement is significant for its potential pharmacological applications, as it enhances interactions with biological targets.

Biological Activities

Research indicates that compounds in the pyrazolo[4,5-e]pyrimidine family exhibit various biological activities. The following table summarizes key findings related to the biological activities of this compound and similar compounds:

Activity Description Reference
AntimicrobialExhibits antibacterial and antifungal properties against various pathogens.
AntiviralPotential efficacy against viral infections, including those related to COVID-19.
Anti-inflammatoryDemonstrates activity in reducing inflammation in cell models.
AnticancerShows promise in inhibiting tumor growth in vitro and in vivo.
Peripheral BenzodiazepineActs as a selective ligand for peripheral benzodiazepine receptors.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound interacts with specific receptors in the central nervous system, influencing neurotransmitter systems.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Cellular Uptake : The presence of the pyridine moiety enhances cellular uptake and bioavailability.

Case Studies

  • Antimicrobial Activity Study : A recent study evaluated the antimicrobial effects of various pyrazolo[4,5-e]pyrimidines, including this compound. The results indicated significant inhibition of bacterial growth against strains such as E. coli and Staphylococcus aureus .
  • Anticancer Research : In vitro studies demonstrated that this compound could reduce the viability of cancer cell lines by inducing apoptosis. The mechanism was linked to the modulation of signaling pathways associated with cell survival .
  • Peripheral Benzodiazepine Receptor Binding : Binding affinity studies showed that this compound acts as a selective ligand for peripheral benzodiazepine receptors, which are implicated in neuroprotection and modulation of steroid biosynthesis .

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